molecular formula C16H13ClN2O3 B5700570 (2-CHLORO-4-NITROPHENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE

(2-CHLORO-4-NITROPHENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE

Cat. No.: B5700570
M. Wt: 316.74 g/mol
InChI Key: MZMTXNBJWYHRHI-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining a chlorinated nitrophenyl group with an isoquinolinyl methanone moiety, making it an interesting subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitrophenol with 3,4-dihydroisoquinoline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of catalysts .

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is used as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It serves as a model compound for understanding the interactions between small molecules and biological targets .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research focuses on their ability to interact with specific molecular targets, offering possibilities for developing new drugs .

Industry

Industrially, this compound is used in the production of dyes, plastics, and other materials. Its chemical properties make it suitable for various applications, including as a catalyst or additive in manufacturing processes .

Mechanism of Action

The mechanism of action of (2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is unique due to its combination of functional groups, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-15-9-13(19(21)22)5-6-14(15)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMTXNBJWYHRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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